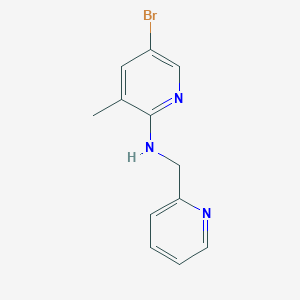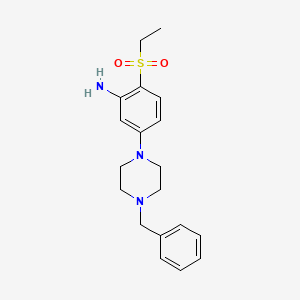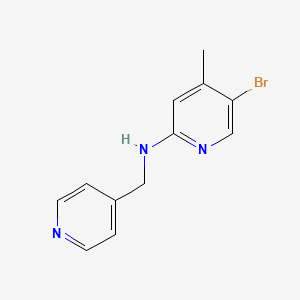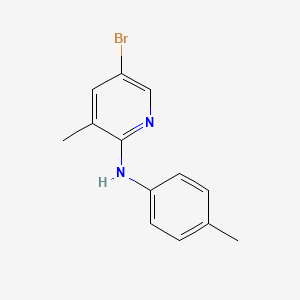![molecular formula C8H6N2O2 B1525366 1H-ピロロ[2,3-c]ピリジン-7-カルボン酸 CAS No. 945840-82-4](/img/structure/B1525366.png)
1H-ピロロ[2,3-c]ピリジン-7-カルボン酸
概要
説明
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
糖尿病管理
ピロロピリジン誘導体は、血糖値を低下させることが示されており、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などの血漿血糖値上昇を伴う疾患の予防と治療に役立ちます .
癌治療
ピロロピリジン誘導体のいくつかは、コルヒチン結合部位阻害剤として設計されており、HeLa、SGC-7901、MCF-7など、さまざまな癌細胞株に対して、in vitroで中程度から優れた抗腫瘍活性を示しています .
胃食道逆流症(GERD)治療
1H-ピロロ[2,3-c]ピリジン-7-アミンの誘導体は、ペプチド潰瘍やその他の酸関連疾患の治療に使用できる、有望なリード化合物であるカリウム競合性酸ブロッカー(P-CAB)として特定されています .
鎮痛および抗炎症アプリケーション
ピロロピリジンと構造的に関連するイミダゾ[1,2-a]ピリジン由来のNSAIDsは、鎮痛、解熱、抗炎症作用があります .
メラノーマ治療
ベムラフェニブは、メラノーマの治療のためのB-Raf酵素阻害剤として作用する、初のピロロ[2,3-b]ピリジン誘導体薬です .
抗悪性腫瘍療法
セララセチブは、抗悪性腫瘍療法のためのATRキナーゼ阻害剤として、現在第II相試験中のピロロ[2,3-b]ピリジン含有化合物です .
作用機序
Target of Action
The primary targets of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16215 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
In vitro studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid derivatives can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
生化学分析
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have significant implications for cellular processes.
Cellular Effects
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on cells are multifaceted. It has been observed to influence cell proliferation, migration, and apoptosis. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, and induce apoptosis . Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as FGFRs, leading to the disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. The effects of this compound may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can affect the activity of key metabolic enzymes, such as glycogen synthase kinase-3 (GSK-3), thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate biological membranes .
Subcellular Localization
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The subcellular localization of this compound is often mediated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This localization is critical for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules to exert its effects.
特性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUZZHBANMMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696650 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-82-4 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)



